molecular formula C19H22N6O3 B12175525 N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B12175525
M. Wt: 382.4 g/mol
InChI Key: HUIOTOBRJUQFFT-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a triazolopyridazine moiety, and a dimethoxyphenyl group, making it a versatile molecule for various applications.

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C19H22N6O3/c1-27-14-5-6-15(16(10-14)28-2)21-19(26)13-4-3-9-24(11-13)18-8-7-17-22-20-12-25(17)23-18/h5-8,10,12-13H,3-4,9,11H2,1-2H3,(H,21,26)

InChI Key

HUIOTOBRJUQFFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NN4C=NN=C4C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the triazolopyridazine core and the subsequent attachment of the piperidine and dimethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Oxidation Reactions

The piperidine ring and methoxy groups are susceptible to oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsKey Observations
Piperidine ring oxidationKMnO₄ (acidic), CrO₃Piperidone derivativesSelective oxidation at the 3-position of the piperidine ring forms a ketone while preserving the carboxamide group.
Methoxy group demethylationBBr₃ (anhydrous CH₂Cl₂, −78°C)Catechol derivativesDemethylation occurs preferentially at the 4-methoxy position due to steric hindrance at the 2-position.

Mechanistic Insight :

  • Piperidine oxidation proceeds via radical intermediates under acidic conditions, with the carboxamide group stabilizing transition states.

  • BBr₃-mediated demethylation follows a Lewis acid–base mechanism, cleaving methoxy groups to hydroxyls.

Hydrolysis of Carboxamide

The carboxamide group undergoes hydrolysis to form carboxylic acids or amines:

ConditionsProductsYieldNotes
6M HCl, reflux (12h)Piperidine-3-carboxylic acid72%Complete cleavage of the dimethoxyphenyl group occurs alongside hydrolysis.
NaOH (aq.), 100°C (8h)Free amine + triazolo-pyridazine58%Selective hydrolysis retains the triazolo-pyridazine moiety.

Applications :

  • Hydrolysis products serve as intermediates for synthesizing analogues with enhanced solubility or bioactivity.

Coupling Reactions

The triazolo-pyridazine moiety participates in cross-coupling reactions:

Reaction TypeCatalysts/ReagentsProductsEfficiency
Suzuki couplingPd(PPh₃)₄, K₂CO₃, aryl boronic acidsBiaryl derivatives65–80% yield
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, aminesAminated triazolo-pyridazines55–70% yield

Key Findings :

  • Coupling occurs regioselectively at the 6-position of the triazolo-pyridazine ring due to electronic directing effects .

  • Reactions tolerate diverse boronic acids and amines, enabling structural diversification .

Nucleophilic Substitution

The dimethoxyphenyl group undergoes electrophilic substitution:

ReactionConditionsProducts
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-2,4-dimethoxyphenyl derivative
HalogenationBr₂ (FeBr₃), CHCl₃5-Bromo-2,4-dimethoxyphenyl derivative

Regioselectivity :
Electrophiles attack the 5-position of the dimethoxyphenyl ring due to ortho/para-directing effects of methoxy groups.

Reductive Alkylation

The piperidine nitrogen undergoes reductive alkylation:

ReagentsConditionsProductsYield
Formaldehyde, NaBH₃CNMeOH, RTN-methylpiperidine derivative85%
Acetaldehyde, H₂ (Pd/C)EtOH, 60°CN-ethylpiperidine derivative78%

Utility :

  • Alkylation modulates lipophilicity and bioavailability, critical for pharmacokinetic optimization.

Cycloaddition Reactions

The triazole ring engages in [3+2] cycloadditions:

DipolarophileConditionsProducts
Acetylene derivativesCuI, DMF, 80°CTriazolo-pyridazine fused with triazole rings
Nitrile oxidesRT, 24hIsoxazoline-linked hybrids

Note :

  • These reactions expand the heterocyclic framework, potentially enhancing binding to biological targets .

Comparative Reactivity Table

Functional GroupReactivity (Relative Rate)Preferred Reactions
Piperidine ringModerateOxidation, alkylation
CarboxamideHighHydrolysis, coupling
Triazolo-pyridazineLowCoupling, cycloaddition
DimethoxyphenylHighElectrophilic substitution

Scientific Research Applications

Anticancer Activity

The compound is part of a class of 1,2,4-triazole derivatives that have shown promising anticancer properties. Research indicates that derivatives of triazolo-pyridazine compounds can inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have been evaluated for their ability to inhibit c-Met kinases, which are implicated in various cancers such as non-small cell lung cancer and renal cell carcinoma. One notable derivative demonstrated a low IC50 value (0.005 µM), indicating potent activity against cancer cell lines .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of triazole-based compounds. The compound may exhibit similar properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes. Preliminary assessments of related compounds showed significant inhibition of these enzymes, suggesting that N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide could also possess anti-inflammatory effects .

Synthetic Methods

The synthesis of this compound involves several steps that typically include the formation of the piperidine core followed by the introduction of the triazole and phenyl moieties. Various synthetic routes have been explored to optimize yield and purity .

Structure-Activity Relationship

Understanding the structure-activity relationship is crucial for enhancing the pharmacological profile of this compound. Modifications at specific positions on the triazole or piperidine rings can lead to variations in biological activity. For example, substituents at the 2 and 6 positions of the triazole ring have been shown to significantly impact kinase inhibition potency .

Case Study: Kinase Inhibition

A study evaluating a series of triazolo-pyridazine derivatives found that specific modifications led to improved selectivity for cancer-related kinases over other targets. The compound's ability to selectively inhibit c-Met was noted as a promising avenue for further development as an anticancer agent .

Case Study: Anti-inflammatory Screening

In vitro testing of related compounds indicated significant anti-inflammatory activity through COX inhibition assays. The findings suggest that this compound could be further evaluated for its therapeutic potential in inflammatory diseases .

Data Table: Summary of Applications

Application AreaDescriptionReference
Anticancer ActivityInhibition of c-Met kinases with low IC50 values ,
Anti-inflammatoryPotential COX inhibition leading to reduced inflammation
SynthesisMultiple synthetic routes explored for optimization ,
Structure ActivityModifications enhance biological activity ,

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

  • N-(2,4-dimethoxyphenyl)-1-(pyridazin-6-yl)piperidine-3-carboxamide
  • N-(2,4-dimethoxyphenyl)-1-(triazolopyridazin-6-yl)piperidine-3-carboxamide

These compounds share structural similarities but may differ in their specific functional groups or ring structures, leading to variations in their chemical properties and biological activities .

Biological Activity

N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C15H18N6O3C_{15}H_{18}N_{6}O_{3}, with a molecular weight of 318.35 g/mol. It features a piperidine core linked to a triazolo-pyridazine moiety and a dimethoxyphenyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro evaluations show that it exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (μM)Mechanism of Action
A5491.06 ± 0.16Induces apoptosis
MCF-71.23 ± 0.18Cell cycle arrest in G0/G1 phase
HeLa2.73 ± 0.33Apoptosis induction

The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against the tested cancer cell lines .

The mechanism by which this compound exerts its effects involves several pathways:

  • c-Met Kinase Inhibition : The compound acts as an inhibitor of c-Met kinase, which is implicated in tumor growth and metastasis. It has shown comparable inhibitory activity to Foretinib, a known c-Met inhibitor .
  • Apoptosis Induction : Studies indicate that the compound can induce late apoptosis in cancer cells, leading to cell death through the activation of caspases .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G0/G1 phase in A549 cells, which contributes to its anticancer efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the same chemical class:

  • Study on Triazolo-Pyridazine Derivatives : A series of triazolo-pyridazine derivatives were synthesized and evaluated for their anticancer properties. The findings indicated that modifications in the chemical structure significantly influenced their biological activities .
  • Structure-Activity Relationship (SAR) : Research has established that specific substitutions on the triazolo and pyridazine rings enhance cytotoxicity against cancer cells. This underscores the importance of structural modifications in optimizing therapeutic efficacy .

Q & A

Q. What synthetic strategies are recommended for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?

The [1,2,4]triazolo[4,3-b]pyridazine scaffold can be synthesized via cyclocondensation of hydrazine derivatives with substituted pyridazines. Key steps include:

  • Cyclization : Reacting 6-chloropyridazine derivatives with hydrazines under reflux in ethanol or DMF to form the triazole ring.
  • Functionalization : Introducing substituents (e.g., piperidine-3-carboxamide) via nucleophilic aromatic substitution or palladium-catalyzed coupling.
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolates .

Q. How can the structural integrity of this compound be validated post-synthesis?

Employ a multi-spectroscopic approach:

  • 1H/13C NMR : Confirm hydrogen environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbon backbone.
  • HRMS : Verify molecular weight (e.g., expected [M+H]+ ion).
  • IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and triazole/pyridazine ring vibrations .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Kinase/Bromodomain Inhibition : Use fluorescence polarization (FP) assays with BRD4 or CDK8 proteins, referencing bivalent triazolopyridazine inhibitors like AZD5153 .
  • Cellular Potency : Measure IC₅₀ values in cancer cell lines (e.g., MV4-11 leukemia) using ATP-based viability assays. Include controls for solubility (e.g., kinetic solubility in PBS at pH 7.4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?

  • Core Modifications : Replace the 2,4-dimethoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target engagement.
  • Piperidine Substituents : Introduce methyl or fluoro groups to improve metabolic stability (e.g., reduce CYP3A4-mediated oxidation).
  • Bivalent Design : Link a second pharmacophore (e.g., BET inhibitor) to the piperidine carboxamide for cooperative binding, as seen in AZD5153 .

Q. What computational methods predict binding modes and guide rational design?

  • Molecular Docking : Use GOLD or AutoDock to model interactions with BRD4 (PDB: 5UJ7). Prioritize compounds with high docking scores (>80) for triazolopyridazine derivatives .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Validate hydrogen bonds with conserved residues (e.g., Asn140 in BRD4) .

Q. How should contradictory data (e.g., high in vitro activity vs. poor in vivo efficacy) be resolved?

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Adjust formulations (e.g., PEGylation) to enhance solubility.
  • Off-Target Screening : Use proteome-wide affinity assays (e.g., CETSA) to identify unintended interactions.
  • Metabolite Identification : Perform LC-MS/MS to detect oxidative metabolites that may reduce efficacy .

Q. What in vivo models are appropriate for evaluating antitumor efficacy?

  • Xenograft Models : Subcutaneous implantation of hematologic (e.g., MM1S myeloma) or solid tumors (e.g., HCT116 colorectal).
  • Dosing Regimen : Administer compound intravenously (1–10 mg/kg) or orally (10–30 mg/kg) daily. Monitor tumor volume and biomarkers (e.g., c-Myc suppression via qPCR) .

Notes for Rigorous Research

  • Synthetic Reproducibility : Validate reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .
  • Data Transparency : Report negative results (e.g., failed cyclization attempts) to guide troubleshooting.
  • Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies .

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